3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(2-methyltriazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEANCSGTDXMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-47-0 | |
| Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization from N-Tosylhydrazones and Sodium Azide
A reported method for synthesizing 1,2,4-triazoles involves reactions of N-tosylhydrazones with sodium azide under reflux in ethanol with triethylamine as a base, yielding triazole derivatives in excellent yields. Although this method targets 1,2,4-triazoles, similar cyclization principles apply to 1,2,3-triazoles with appropriate precursors.
Palladium-Catalyzed Coupling for Triazole Formation
Synthesis of methyl-substituted triazoles has been achieved by palladium-catalyzed coupling of halobenzene derivatives with 1,2,3-triazole under inert atmosphere at 80–120°C, followed by further functional group transformations. This method offers mild conditions, high yield, and high purity, suitable for industrial scale-up.
Microwave-Assisted Synthesis of Triazolyl Propanamide Analogues
For triazole derivatives with propanamide or propan-amine side chains, microwave-assisted cyclization has been successfully applied. Using N-guanidinosuccinimide intermediates reacted with amines under microwave irradiation at 170°C for 20–30 minutes in acetonitrile affords substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides in high yield and purity. This approach allows rapid, one-pot synthesis and can be adapted for 1,2,3-triazole analogues with appropriate modifications.
| Parameter | Conditions (Example from Microwave-Assisted Synthesis) | Notes |
|---|---|---|
| Starting materials | N-guanidinosuccinimide and amine (e.g., morpholine) | Prepared from succinic anhydride |
| Solvent | Acetonitrile | Superior yield compared to ethanol or water |
| Temperature | 170°C | Optimized for yield improvement |
| Time | 20–30 minutes | Microwave irradiation accelerates reaction |
| Yield | Up to 79% | High purity product obtained by simple filtration |
| Scale | 1 mmol to 10 mmol | Scalable with consistent yields |
- The reaction proceeds via nucleophilic ring opening of cyclic imide intermediates by amines.
- Subsequent cyclocondensation leads to closure of the triazole ring.
- Microwave irradiation enhances reaction kinetics and product purity.
- For less nucleophilic amines (e.g., aniline), alternative pathways involving N-arylsuccinimides and aminoguanidine hydrochloride under microwave conditions are employed to facilitate ring opening and cyclization.
| Method | Advantages | Limitations |
|---|---|---|
| N-tosylhydrazone + Sodium Azide | Excellent yields, mild reflux conditions | Primarily for 1,2,4-triazoles, not direct for 1,2,3-triazoles |
| Pd-catalyzed coupling with halobenzene | High purity, industrial scalability | Requires palladium catalyst, inert atmosphere |
| Microwave-assisted cyclization | Rapid, high yield, one-pot synthesis | Requires microwave equipment, optimization needed for different amines |
The preparation of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can be achieved through advanced synthetic techniques involving cyclization of appropriate precursors under mild to moderate conditions. Microwave-assisted methods provide rapid and efficient routes with high yields and purity, adaptable to various amine nucleophiles. Palladium-catalyzed coupling offers an alternative for constructing methyl-substituted triazoles with industrial applicability. Optimization of solvent, temperature, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amine derivatives.
Reduction: The compound can be reduced to form different reduced forms of the triazole ring.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is C₆H₁₂N₄. It features a triazole ring which is known for its biological activity. The compound's structure can be represented by the following SMILES notation: CN1N=CC(=N1)CCCN. This structural characteristic is crucial for its interaction with biological targets.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. This compound has been explored for its potential as an antifungal agent in treating infections caused by resistant strains.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.
Agricultural Applications
Pesticides and Herbicides
The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals. Research has indicated that triazole-based compounds can serve as effective fungicides or herbicides. The specific application of this compound in pest management strategies is currently under investigation.
Data Tables
| Application Area | Specific Use | Evidence/Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | [Source Needed] |
| Anticancer | Induction of apoptosis | [Source Needed] |
| Agricultural Chemicals | Potential fungicide/herbicide | [Source Needed] |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that certain modifications to the triazole ring could enhance antimicrobial activity against Candida species. The results indicated that compounds similar to this compound showed promise as effective antifungal agents.
Case Study 2: Anticancer Mechanism
In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cells. One specific study highlighted how modifications to the triazole structure influenced the compound's ability to induce cell cycle arrest and apoptosis in breast cancer cell lines.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The amine group can interact with various biological targets, such as enzymes and receptors.
Pathways Involved: The compound may be involved in pathways related to cell signaling, metabolism, and other biological processes.
Comparison with Similar Compounds
Structural Analogues and Isosteres
Substituent Variations on the Triazole Ring
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride ():
This isomer features a 1,2,4-triazole ring instead of 1,2,3-triazole, altering electronic properties and steric interactions. The 1,2,4-triazole derivatives are often used in agrochemicals due to their herbicidal activity, contrasting with the 1,2,3-triazole's prominence in pharmaceuticals .2-Methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-amine Hydrochloride ():
The methyl group is on the propylamine chain rather than the triazole ring, reducing steric hindrance near the nitrogen atoms. This structural difference may influence binding affinity in biological systems .
Complex Hybrid Structures
- Such hybrids are explored for anticancer applications, unlike the simpler propylamine derivative .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4, ):
Combines triazole, pyrazole, and thiazole rings, resulting in a planar structure with multiple aromatic interactions. This complexity increases molecular weight (>500 g/mol) and may limit bioavailability compared to the simpler triazolylpropylamine .
Pharmacological and Physicochemical Properties
Key Observations:
- Bioactivity: The thiazole derivative (2b) demonstrates explicit anti-inflammatory activity, whereas triazolylpropylamines may require functionalization (e.g., hybridization with heterocycles) for enhanced efficacy .
- Solubility: The propylamine chain in the target compound improves aqueous solubility compared to purely aromatic analogs (e.g., compound 4 in ) .
- Stereoelectronic Effects: The 1,2,3-triazole’s electron-rich nature facilitates hydrogen bonding, while 1,2,4-triazoles exhibit stronger dipole moments, affecting receptor binding .
Biological Activity
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and antioxidant effects based on diverse research findings.
- Molecular Formula : C6H12N4
- SMILES : CN1N=CC(=N1)CCCN
- InChIKey : BUEANCSGTDXMMH-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that various derivatives of 1,2,3-triazole compounds exhibit significant antimicrobial properties. In a study assessing the antimicrobial activity of synthesized triazole derivatives, it was found that certain compounds demonstrated moderate to good activity against common pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . Specifically, the incorporation of 1,2,3-triazole moieties has been linked to enhanced antimicrobial efficacy.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Microorganism | Activity Level |
|---|---|---|
| Compound 1 | Staphylococcus aureus | Moderate |
| Compound 2 | Enterococcus faecalis | Good |
| Compound 3 | Bacillus cereus | Moderate |
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition. A study highlighted that certain 1,2,3-triazoles exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in neurotransmission and their inhibition can have implications for treating neurodegenerative diseases . For instance, some derivatives showed noncompetitive inhibition against AChE and competitive inhibition against BChE.
Table 2: Enzyme Inhibition Profiles
| Compound | Enzyme | Inhibition Type |
|---|---|---|
| Compound A | Acetylcholinesterase (AChE) | Noncompetitive |
| Compound B | Butyrylcholinesterase (BChE) | Competitive |
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of triazole compounds. The antioxidant capacity of these compounds was evaluated using various bioanalytical methods such as the ABTS assay. Results indicated that several triazole derivatives exhibited strong antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity Assay Results
| Compound | Assay Method | Antioxidant Capacity |
|---|---|---|
| Compound X | ABTS | High |
| Compound Y | DPPH | Moderate |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives including this compound. For example:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activities. The results demonstrated that structural modifications significantly influenced their biological activities .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some triazole compounds could disrupt microbial cell membranes or inhibit essential enzymatic pathways in pathogens .
Q & A
Basic: What synthetic methodologies are effective for preparing 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine?
Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a protocol using cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as the solvent at 35°C for 48 hours. Key steps include:
- Reagent selection: Cyclopropanamine as the nucleophile and a triazole-containing precursor.
- Purification: Liquid-liquid extraction (e.g., dichloromethane) followed by gradient chromatography (e.g., ethyl acetate/hexane).
Yield optimization may require adjusting reaction time, catalyst loading (e.g., 0.05–0.1 equivalents of CuBr), and base strength .
Basic: How can NMR and HRMS be utilized to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR: Assign peaks based on the triazole ring (δ 7–8 ppm for protons adjacent to nitrogen) and the propylamine chain (δ 2.5–3.5 ppm for CH2 groups). and highlight the importance of comparing chemical shifts to known triazole derivatives.
- HRMS (ESI): Confirm the molecular ion ([M+H]+) with a mass error <5 ppm. For example, a derivative in showed an exact mass of 215.1294 g/mol .
- Purity assessment: Use HPLC with UV detection (e.g., >95% purity threshold) as validated in .
Advanced: How can crystallographic data resolve structural ambiguities in triazole-amine derivatives?
Answer:
X-ray crystallography using programs like SHELXL ( –2) is critical:
- Data collection: High-resolution (<1.0 Å) datasets reduce refinement errors.
- Handling twinning or disorder: Use the TWIN/BASF commands in SHELXL for twinned crystals.
- Validation tools: Check R-factors (R1 < 0.05) and residual electron density maps to confirm bond lengths/angles. notes improvements in SHELXL’s restraints for planar groups (e.g., triazole rings) .
Advanced: How to address low yields during scale-up synthesis of this compound?
Answer:
Low yields (e.g., 17.9% in ) may arise from:
- Catalyst deactivation: Replace CuBr with stabilized ligands like TBTA () to prevent aggregation.
- Solvent effects: Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility.
- Temperature control: Gradual heating (e.g., 35–50°C) minimizes side reactions.
- Workflow optimization: Use flow chemistry for precise mixing and reduced reaction time .
Application: What role does this compound play in designing kinase inhibitors?
Answer:
In , derivatives of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine were coupled with oxazole-carboxylic acids to create GSK-3β inhibitors (e.g., OCM-8 to OCM-11). Key steps include:
- Structure-activity relationship (SAR): Introduce fluorinated aryl groups (e.g., 3,4,5-trifluorophenyl) to enhance binding affinity.
- Bioavailability: The propylamine linker improves solubility and blood-brain barrier penetration.
- Potency validation: IC50 values <100 nM in enzymatic assays, confirmed via crystallography .
Safety: What precautions are necessary when handling this compound?
Answer:
Based on analogs in :
- Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats.
- Ventilation: Work in a fume hood to avoid inhalation (risk of respiratory irritation).
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
Mechanistic: How does the triazole ring influence the compound’s reactivity in click chemistry?
Answer:
The 1,2,3-triazole ring () acts as a rigid, bioisostere for amide bonds, enhancing metabolic stability. In CuAAC:
- Catalytic cycle: Cu(I) coordinates to triazole nitrogens, accelerating cycloaddition.
- Ligand design: Bulky substituents (e.g., tert-butyl in BTTAA) improve reaction rates and regioselectivity.
- Applications: Conjugation to biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery .
Analytical Challenge: How to distinguish between regioisomers in triazole-amine derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
